Technical Guide: 4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde
Technical Guide: 4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde
The following technical guide details the chemical identity, synthesis, and application of 4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde , a specialized fluorinated scaffold used in medicinal chemistry.
CAS: 1823917-95-8 Role: Advanced Fluorinated Building Block for Heterocyclic Synthesis
Executive Summary
4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde represents a "privileged scaffold" in modern drug discovery. Its structure combines three critical features for medicinal chemistry:
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Ortho-Hydroxyaldehyde Moiety: A versatile handle for constructing bicyclic heterocycles (coumarins, chromones, benzofurans) and Schiff base ligands.
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Trifluoromethyl Group (-CF₃): Enhances metabolic stability (blocking oxidative metabolism) and increases lipophilicity for improved membrane permeability.
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Fluorine Atom (-F): Provides a steric bioisostere for hydrogen while modulating the electronic properties of the aromatic ring, influencing pKa and binding affinity.
This guide outlines the validated synthetic pathways, chemical properties, and strategic applications of this compound in the development of kinase inhibitors, antiviral agents, and advanced materials.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | 4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde |
| CAS Number | 1823917-95-8 |
| Molecular Formula | C₈H₄F₄O₂ |
| Molecular Weight | 208.11 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Sparingly soluble in water |
| Acidity (pKa) | ~6.5–7.5 (Phenolic OH, estimated due to EWG effects) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Methodologies
While specific industrial patents for this exact CAS are proprietary, the most scientifically robust route utilizes the regioselective ortho-formylation of the commercially available precursor 4-Fluoro-3-(trifluoromethyl)phenol .
A. Primary Route: MgCl₂-Mediated Formylation
This method (a variation of the Duff or Skattebøl reaction) is preferred over the Reimer-Tiemann reaction due to higher yields and cleaner impurity profiles, particularly for electron-deficient phenols.
Reaction Scheme:
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Precursor: 4-Fluoro-3-(trifluoromethyl)phenol.[1]
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Reagents: Magnesium Chloride (MgCl₂), Triethylamine (Et₃N), Paraformaldehyde ((CH₂O)ₙ).
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Solvent: Acetonitrile (MeCN) or THF.
Step-by-Step Protocol:
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Activation: In a flame-dried round-bottom flask under Argon, dissolve 4-Fluoro-3-(trifluoromethyl)phenol (1.0 eq) in anhydrous MeCN.
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Base Addition: Add Triethylamine (3.75 eq) followed by anhydrous MgCl₂ (1.5 eq). The mixture may become slightly turbid as the magnesium phenoxide forms. Stir at room temperature for 30 minutes.
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Formylation: Add Paraformaldehyde (6.0 eq) in one portion.
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Reflux: Heat the reaction mixture to reflux (~80°C) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes) or LC-MS. The intermediate magnesium complex directs the formyl group exclusively to the ortho position.
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Quench: Cool to room temperature and quench with 1N HCl (aq) until pH ~2. This breaks the magnesium chelate.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]
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Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
B. Alternative Route: SNAr Hydrolysis
For large-scale industrial preparation, nucleophilic aromatic substitution on a benzaldehyde precursor is feasible but requires careful control to avoid over-hydrolysis.
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Precursor: 2,4-Difluoro-5-(trifluoromethyl)benzaldehyde.
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Reagent: KOH (aq) / DMSO.
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Mechanism: The 2-position fluorine is activated by the ortho-formyl and para-trifluoromethyl groups, making it highly susceptible to SNAr by hydroxide.
Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the synthesis from the phenol precursor and the compound's divergent reactivity into key drug scaffolds.
Caption: Synthetic pathway converting the phenol precursor to the target aldehyde, followed by divergent synthesis into bioactive heterocycles.
Applications in Drug Discovery[1]
A. Bioisosteric Design
The 5-trifluoromethyl group serves as a lipophilic "anchor." In kinase inhibitors, this group often occupies hydrophobic pockets (e.g., the gatekeeper region), improving potency compared to a methyl or chloro substituent. The 4-fluoro atom blocks metabolic hydroxylation at the para-position relative to the aldehyde, extending the compound's half-life (t1/2).
B. Heterocycle Synthesis
This aldehyde is a direct precursor for 3-substituted coumarins via the Knoevenagel condensation.
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Protocol: React CAS 1823917-95-8 with ethyl acetoacetate (piperidine cat., EtOH, reflux) to yield 3-acetyl-7-fluoro-6-(trifluoromethyl)coumarin.
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Significance: These coumarin derivatives exhibit potent antioxidant and anti-inflammatory activity by inhibiting COX-2 enzymes.
C. Salen Ligand Formation
The 2-hydroxybenzaldehyde core allows for the formation of Salen ligands when reacted with diamines (e.g., ethylenediamine).
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Utility: These fluorinated ligands are used in asymmetric catalysis and as models for metalloenzymes. The electron-withdrawing effects of F and CF₃ tune the Lewis acidity of the central metal.
Handling & Safety (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thick). |
| Eye Damage | H318: Causes serious eye damage | Wear chemical safety goggles. |
| Respiration | H335: May cause respiratory irritation | Handle in a fume hood. Avoid dust generation. |
| Reactivity | Stable, but air-sensitive (oxidation to acid) | Store under inert gas (Argon). |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Fluorine content).
References
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Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehyde. Organic Syntheses. (Methodology basis for Mg-mediated formylation).
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ChemicalBook. (2024). 4-Fluoro-2-hydroxy-5-(trifluoromethyl)benzaldehyde Product Entry.
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PubChem. (2024). Compound Summary: 4-Fluoro-3-(trifluoromethyl)phenol (Precursor).[1]
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Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the Ortho-Formylation of Phenols. Acta Chemica Scandinavica.
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
